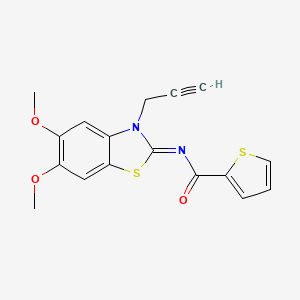

![molecular formula C11H8F3N3O2 B2554255 5-环丙基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-羧酸 CAS No. 861408-98-2](/img/structure/B2554255.png)

5-环丙基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

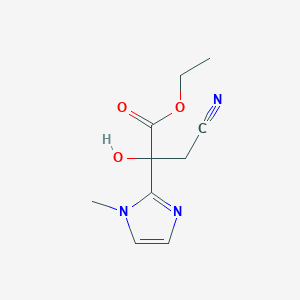

The compound 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a derivative of the pyrazolopyrimidine class, which is known for its diverse biological activities. This particular compound contains a cyclopropyl group at the 5-position and a trifluoromethyl group at the 7-position of the pyrazolopyrimidine scaffold.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives often involves the condensation of aminopyrazoles with trifluoromethyl-beta-diketones, as described in the synthesis of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine carboxamides . The cyclocondensation reactions catalyzed by titanium isopropoxide or boron trifluoride etherate can yield the desired pyrimidines in good yields . The synthesis of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles, which are key intermediates in the synthesis of related compounds, involves the reaction of 1,5-diarylpenta-1,4-dien-3-ones with aminoguanidine hydrochloride .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated for a related compound, ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate . Additionally, theoretical studies using methods like HF/6-31G(d) and B3LYP/6-31G(d) can provide optimized structure parameters and insights into the electronic properties of the molecule, such as HOMO and LUMO energies and molecular electrostatic potential (MEP) .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions, including ring transformations and reactions with primary amines. For instance, the reaction of 5a-acetyl-6-ethoxycarbonyl-5a,6a-dihydro-6H-cyclopropa[e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile with primary amines can yield different ring-transformed products . The reactivity of these compounds can be influenced by the presence of substituents on the pyrazolopyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the ring system. The presence of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its biological activity and pharmacokinetic properties. The synthesis approach can also impact the purity and yield of the final product, as seen in the liquid-phase synthesis of combinatorial libraries based on the pyrazolopyrimidine scaffold .

科学研究应用

合成和结构研究

- 刘等人(2016年)的研究报告了与5-环丙基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-羧酸相关的化合物的合成,强调其对某些癌细胞系增殖的有效抑制(Liu et al., 2016)。

- Jismy等人(2020年)描述了一种有效的合成方法,用于合成该化合物的各种衍生物,包括一种简明的方法来创建有效Pim1激酶抑制剂的三氟甲基类似物(Jismy et al., 2020)。

抗肿瘤活性

- 辛(2012年)的研究集中在类似化合物的合成上,研究其抗肿瘤活性,并得出结论称该化合物显示出良好的抗肿瘤活性(Xin, 2012)。

光物理性质

- Stefanello等人(2022年)的研究探讨了一系列三氟甲基吡唑并[1,5-a]嘧啶的光物理性质,在固态和溶液相中观察到有趣的结果(Stefanello et al., 2022)。

生物学和药用应用

- Shiota等人(1999年)报告了吡唑并[1,5-a]嘧啶衍生物,强调它们在体外对抗血管紧张素II的强大拮抗性质以及作为口服降压药的潜力(Shiota et al., 1999)。

- Abdallah和Elgemeie(2022年)合成了新型吡唑并[1,5-a]嘧啶,旨在开发新的抗微生物药物。他们的研究包括评估化合物的抗微生物活性和分子对接研究(Abdallah & Elgemeie, 2022)。

作用机制

属性

IUPAC Name |

5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c12-11(13,14)8-3-7(5-1-2-5)16-9-6(10(18)19)4-15-17(8)9/h3-5H,1-2H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOQVWZLSOACNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

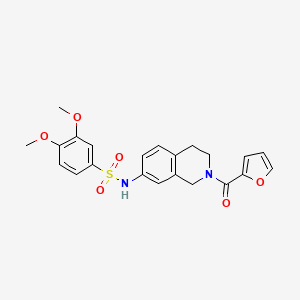

![tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2554175.png)

![N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554181.png)

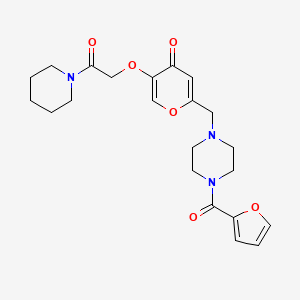

![1'-[(4-methoxyphenyl)acetyl]-4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B2554184.png)

![1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole](/img/structure/B2554185.png)

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2554186.png)

![N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2554187.png)

![methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2554193.png)

![4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554194.png)

![2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2554195.png)